molecular formula C12H13NO5 B1589366 Ethyl 4-(2-nitrophenyl)-3-oxobutanoate CAS No. 66073-33-4

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Cat. No. B1589366
CAS RN: 66073-33-4
M. Wt: 251.23 g/mol
InChI Key: NEVSSHAHYYYAKX-UHFFFAOYSA-N
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Patent
US04040832

Procedure details

30 gm (0.103M) ethyl-o-nitrophenylacetylacetoacetate was added over a period of 15-20 minutes to a saturated ammoniacal ethanol solution (prepared by bubbling NH3 gas into 400 cc. absolute alcohol for 15- 20 minutes while cooling the solution to 0- 5° C.). The orangy mixture was stirred for 1 hour at 5°- 10° C. and then left in the refrigerator overnight. The ethyl-γ-2-nitrophenylacetoacetate crystals formed were filtered and dried in vacuum. Additional solid was obtained after evaporation of the filtrate and washing with water to remove any amide formed.
Name
ethyl-o-nitrophenylacetylacetoacetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C[C:6]([CH2:8][C:9](=[O:20])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18])=[O:7])C.[CH2:22]([OH:24])[CH3:23]>>[CH2:22]([O:24][C:6](=[O:7])[CH2:8][C:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18])=[O:20])[CH3:23]

Inputs

Step One
Name
ethyl-o-nitrophenylacetylacetoacetate
Quantity
30 g
Type
reactant
Smiles
C(C)OC(CC(=O)CC(CC1=C(C=CC=C1)[N+](=O)[O-])=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The orangy mixture was stirred for 1 hour at 5°- 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
by bubbling NH3 gas into 400 cc
TEMPERATURE
Type
TEMPERATURE
Details
absolute alcohol for 15- 20 minutes while cooling the solution to 0- 5° C.)
WAIT
Type
WAIT
Details
left in the refrigerator overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CC(=O)CC1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.